Cas no 400-65-7 (2,3-Dichloro-5-nitro-benzotrifluoride)

2,3-Dichloro-5-nitro-benzotrifluoride is a halogenated nitroaromatic compound featuring a benzotrifluoride core substituted with chlorine and nitro functional groups. Its molecular structure (C7H2Cl2F3NO2) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. The presence of electron-withdrawing groups (Cl, NO2, CF3) enhances its utility in electrophilic substitution and nucleophilic displacement reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its trifluoromethyl group contributes to lipophilicity, which is advantageous in designing bioactive molecules. Suitable for controlled functionalization, it serves as a precursor in the development of specialized fine chemicals and advanced materials.
2,3-Dichloro-5-nitro-benzotrifluoride structure
400-65-7 structure
Product Name:2,3-Dichloro-5-nitro-benzotrifluoride
CAS No:400-65-7
MF:C7H2Cl2F3NO2
MW:259.997490406036
MDL:MFCD04972818
CID:324810
PubChem ID:23339946
Update Time:2025-05-26

2,3-Dichloro-5-nitro-benzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
    • 2,3-DICHLORO-5-NITRO-BENZOTRIFLUORIDE
    • Benzene,1,2-dichloro-5-nitro-3-(trifluoromethyl)-
    • 5,6-Dichloro-3-nitrobenzotrifluoride
    • 2,3-DICHLORO-5-NITROBENZOTRIFLUORIDE
    • BCP21695
    • 2,3-Dichloro-5-nitro-benzotrifluorid
    • AX8065423
    • AB0028102
    • ST2414762
    • X0128
    • DPOBIBPWXIPEHF-UHFFFAOYSA-N
    • MFCD04972818
    • 400-65-7
    • SCHEMBL1799874
    • CS-W006839
    • FT-0754396
    • AKOS015919578
    • DTXSID10633106
    • AMY28020
    • SY067381
    • EN300-7374798
    • 1 pound not2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
    • J-503813
    • GS-3885
    • 2,3-Dichloro-5-nitro-benzotrifluoride
    • MDL: MFCD04972818
    • Inchi: 1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
    • InChI Key: DPOBIBPWXIPEHF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 258.94100
  • Monoisotopic Mass: 258.9414682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.638
  • Melting Point: 17°C
  • Boiling Point: 245 ºC
  • Flash Point: 102 ºC
  • Refractive Index: 1.511
  • PSA: 45.82000
  • LogP: 4.44360

2,3-Dichloro-5-nitro-benzotrifluoride Security Information

2,3-Dichloro-5-nitro-benzotrifluoride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2,3-Dichloro-5-nitro-benzotrifluoride Production Method

2,3-Dichloro-5-nitro-benzotrifluoride Suppliers

Amadis Chemical Company Limited
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(CAS:400-65-7)2,3-Dichloro-5-nitro-benzotrifluoride
Order Number:A873491
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):471.0
Email:sales@amadischem.com

Additional information on 2,3-Dichloro-5-nitro-benzotrifluoride

2,3-Dichloro-5-nitro-benzotrifluoride (CAS No. 400-65-7): A Comprehensive Overview

2,3-Dichloro-5-nitro-benzotrifluoride (CAS No. 400-65-7) is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis, materials science, and pharmaceutical research due to its unique structural properties and versatile applications. This compound is characterized by its benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 5 position, and a trifluoromethyl group attached to the benzene ring via a carbon atom (benzotrifluoride moiety). The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

The synthesis of 2,3-dichloro-5-nitro-benzotrifluoride involves a multi-step process that typically begins with the nitration of chlorobenzene derivatives followed by fluorination and subsequent substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of heterogeneous catalysts and microwave-assisted synthesis to optimize reaction conditions and improve yields.

One of the most notable applications of this compound lies in its role as an intermediate in the production of high-performance polymers and advanced materials. The trifluoromethyl group contributes significantly to the thermal stability and chemical resistance of materials derived from this compound, making them ideal for use in aerospace, electronics, and automotive industries. Additionally, its ability to act as a precursor for biologically active molecules has positioned it as a key player in drug discovery efforts.

Recent studies have highlighted the potential of 2,3-dichloro-5-nitro-benzotrifluoride in the development of antimicrobial agents and anticancer drugs. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various pathogens and cancer cell lines, suggesting its potential as a lead compound for therapeutic applications. Furthermore, its electronic properties make it a promising candidate for use in organic electronics, particularly in the design of novel semiconducting materials.

In terms of physical properties, 2,3-dichloro-5-nitro-benzotrifluoride is known for its high melting point (~180°C) and low solubility in common organic solvents due to the strong electron-withdrawing effects of its substituents. These characteristics not only enhance its stability under harsh chemical conditions but also facilitate its separation and purification during synthesis.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that while it is relatively stable under normal conditions, prolonged exposure to UV light or high temperatures can lead to degradation pathways that produce less harmful byproducts. This understanding is crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 2,3-dichloro-5-nitro-benzotrifluoride (CAS No. 400-65-7) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and material science applications, underscores its importance in both academic research and industrial production. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations across various sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:400-65-7)2,3-Dichloro-5-nitro-benzotrifluoride
A873491
Purity:99%
Quantity:100g
Price ($):471.0
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